

Comprehensive Analytical Protocols for the Characterization of 2-Hydroxyethyl Acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Hydroxyethyl acetate

CAS No.: 65071-98-9

Cat. No.: B7771454

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Abstract

2-Hydroxyethyl acetate, also known as ethylene glycol monoacetate, is a bifunctional organic molecule featuring both a primary hydroxyl and an ester functional group.[1] This unique structure provides distinct solvency properties and makes it a valuable intermediate in various organic syntheses.[1] Rigorous analytical characterization is essential to ensure its identity, purity, and stability for applications in research and development. This guide provides a detailed overview of the principal analytical methods for the comprehensive characterization of **2-Hydroxyethyl acetate**, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols for immediate application.

Chemical Identity and Physicochemical Properties

2-Hydroxyethyl acetate is the monoester of ethylene glycol and acetic acid.[1] Its identity and physical characteristics are fundamental to selecting and optimizing analytical methods. For

instance, its volatility and thermal stability are key considerations for GC analysis, while its solubility dictates sample preparation for HPLC and NMR.

Table 1: Chemical Identifiers and Properties of **2-Hydroxyethyl Acetate**

Property	Value	Reference
IUPAC Name	2-hydroxyethyl acetate	[2]
Synonyms	Ethylene glycol monoacetate, 2-Acetoxyethanol	[1][2]
CAS Number	542-59-6	[3]
Molecular Formula	C ₄ H ₈ O ₃	[1][2][4]
Molecular Weight	104.10 g/mol	[1][2][4]
Physical State	Colorless, nearly odorless liquid	[1][2][5]
Boiling Point	182 °C	[5]
Density	~1.11 g/cm ³	[3][5]
Refractive Index (n _{20/D})	~1.42	[3][5]
Flash Point	102 °C	[5]
Water Solubility	Completely miscible	[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Given **2-Hydroxyethyl acetate**'s boiling point of 182°C, it is perfectly suited for GC analysis. This method provides high-resolution separation of the main component from potential volatile impurities, such as unreacted starting materials (e.g., ethylene glycol, acetic acid) or side-products.[1] The mass spectrometer offers definitive identification based on the unique fragmentation pattern of each eluting compound.

Experimental Protocol: GC-MS Analysis

- Standard and Sample Preparation:
 - Prepare a stock solution of **2-Hydroxyethyl acetate** reference standard at 1000 µg/mL in a suitable solvent like ethyl acetate or methanol.
 - Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).
 - Dilute the test sample of **2-Hydroxyethyl acetate** to fall within the calibration range. A typical starting dilution is 1:1000 in the chosen solvent.
- Instrumentation and Conditions:
 - The choice of a mid-polarity column (e.g., DB-624 or equivalent) is strategic, as it effectively resolves the polar hydroxyl group and the ester moiety from potential impurities.

Table 2: Recommended GC-MS Parameters

Parameter	Recommended Setting
GC System	Agilent 8890 GC or equivalent
MS System	Agilent 7000D Triple Quadrupole MS or equivalent
Column	J&W DB-35ms (30 m x 0.25 mm, 0.25 μ m) or equivalent[6]
Injection Volume	1 μ L (Split mode, 50:1 ratio)
Injector Temp.	250 $^{\circ}$ C
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Start at 60 $^{\circ}$ C (hold 2 min), ramp to 240 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold 5 min
MS Source Temp.	230 $^{\circ}$ C
MS Quad Temp.	150 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for quantification

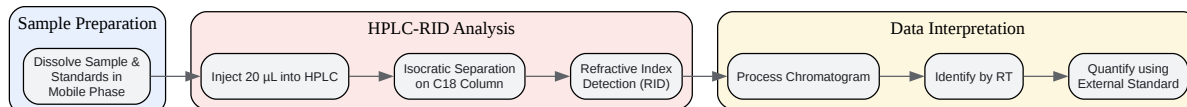
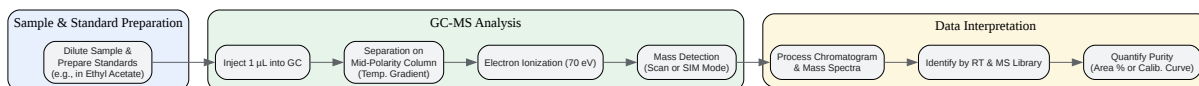
- Data Acquisition and Processing:
 - Acquire data for both standards and samples.
 - Identify the **2-Hydroxyethyl acetate** peak by its retention time and mass spectrum.
 - Integrate the peak areas for all detected compounds. Purity can be calculated using the area percent method. For precise quantification, use the calibration curve.

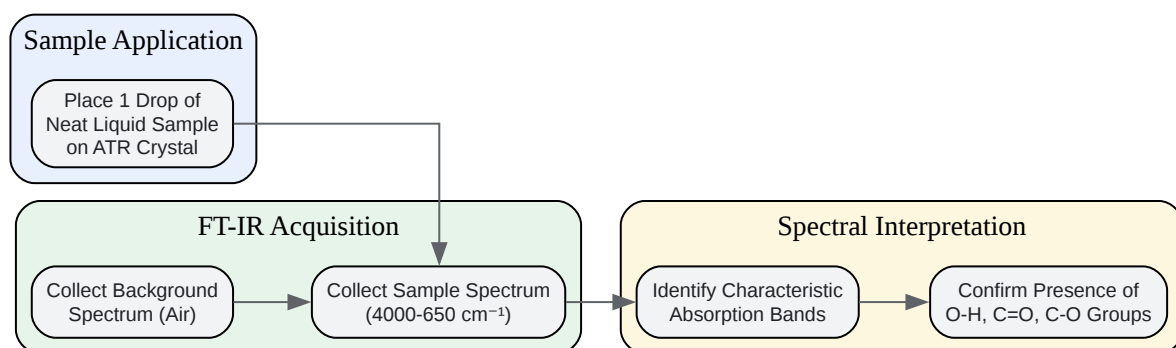
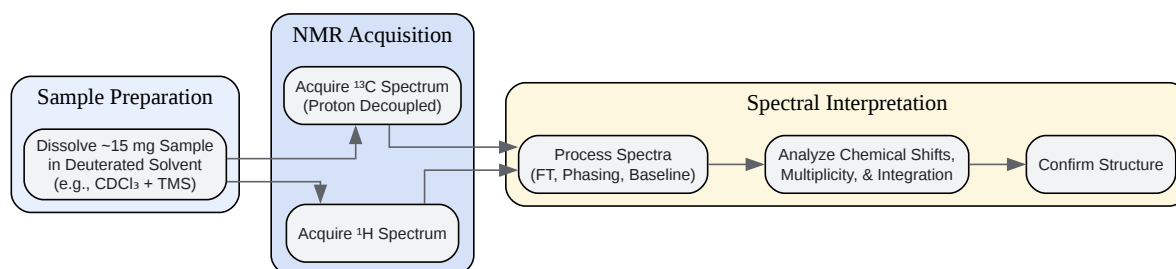
Data Interpretation

- Retention Time (RT): The peak corresponding to **2-Hydroxyethyl acetate** should have a consistent RT compared to the reference standard.

- **Mass Spectrum:** The EI mass spectrum will show a characteristic fragmentation pattern. Key fragments to look for include the molecular ion (m/z 104, if present), and fragments corresponding to losses of CH_3CO (m/z 61), CH_2OH (m/z 73), and the acetyl group (m/z 43, often the base peak).
- **Purity Assessment:** Impurities will appear as separate peaks at different retention times. Their identification can be attempted by comparing their mass spectra against a library (e.g., NIST).[7]

Workflow Visualization





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- To cite this document: BenchChem. [Comprehensive Analytical Protocols for the Characterization of 2-Hydroxyethyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7771454/docs#comprehensive-analytical-protocols-for-the-characterization-of-2-hydroxyethyl-acetate>]

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